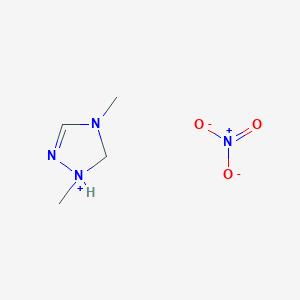![molecular formula C8H9F3N2S B14223227 1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- CAS No. 539850-80-1](/img/structure/B14223227.png)
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a trifluorobutenylthio group at the 2-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives .
Applications De Recherche Scientifique
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 1-methyl-: A simpler derivative with only a methyl group at the 1-position.
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-: The compound of interest with additional trifluorobutenylthio substitution.
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-: Another similar compound with different substituents.
Uniqueness
1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
539850-80-1 |
|---|---|
Formule moléculaire |
C8H9F3N2S |
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
1-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazole |
InChI |
InChI=1S/C8H9F3N2S/c1-13-4-3-12-8(13)14-5-2-6(9)7(10)11/h3-4H,2,5H2,1H3 |
Clé InChI |
NTLNDBBYIVQDMZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SCCC(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)



![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)





![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
